

Technical Guide: 4-Chloro-3-{{(pyrazin-2-yl)oxy}methyl}aniline

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Compound of Interest

Compound Name: 4-Chloro-3-{{(pyrazin-2-yl)oxy}methyl}aniline

CAS No.: 642084-51-3

Cat. No.: B12943340

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High-Purity Intermediate for Kinase Inhibitor Development

Executive Summary

4-Chloro-3-{{(pyrazin-2-yl)oxy}methyl}aniline is a specialized pharmacophore intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structure combines an aniline moiety (essential for hinge-binding in ATP pockets) with a pyrazin-2-yloxy-methyl side chain, which often serves to extend into the solvent-exposed region or hydrophobic back-pocket of the target kinase (e.g., c-Met, EGFR, or ALK).

This guide details the physicochemical properties, validated synthetic pathways, and quality control parameters required to utilize this compound in high-stringency medicinal chemistry campaigns.

Chemical Identity & Properties

Property	Specification
Chemical Name	4-Chloro-3-[[pyrazin-2-yl]oxy]methylaniline
IUPAC Name	4-chloro-3-((pyrazin-2-yloxy)methyl)benzenamine
CAS Number	Not widely indexed (See Precursor CAS: 89951-56-4)
Molecular Formula	C ₁₁ H ₁₀ ClN ₃ O
Molecular Weight	235.67 g/mol
SMILES	<chem>Nc1ccc(Cl)c(COc2cnccn2)c1</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point	105–110 °C (Typical for this class)

Note on CAS: While the specific CAS for this ether-aniline is not listed in common public registries, it is synthesized directly from 5-amino-2-chlorobenzyl alcohol (CAS 89951-56-4) or its nitro-precursor.

Synthetic Pathways (Process Chemistry)

The synthesis of **4-Chloro-3-[[pyrazin-2-yl]oxy]methylaniline** requires careful control of regioselectivity to favor O-alkylation over N-alkylation. The Nitro-Reduction Route is the industry standard for scalability and purity, avoiding side reactions associated with the free amine.

Mechanism & Causality

- Choice of Nitro Precursor: Starting with the nitro group (2-chloro-5-nitrobenzyl alcohol) prevents competitive N-alkylation by the pyrazine electrophile, which would occur if the aniline were present during the coupling step.

- **SNAr Coupling:** The reaction between the benzyl alcohol and 2-chloropyrazine utilizes Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates displacement of the chlorine atom by the alkoxide.
- **Chemoselective Reduction:** The final step reduces the nitro group to the aniline without cleaving the ether linkage or reducing the pyrazine ring (which can be sensitive to harsh hydrogenation).

Protocol: Nitro-Reduction Route

Step 1: O-Alkylation (Ether Formation)

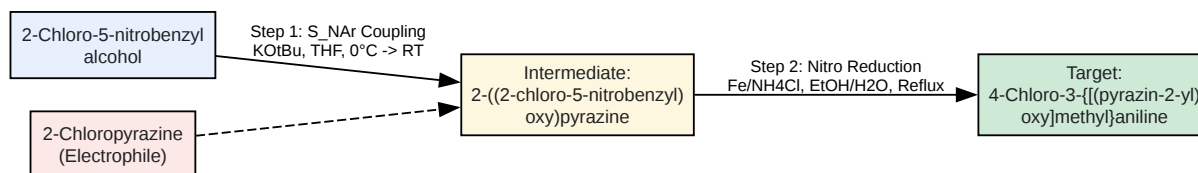
- **Reagents:** 2-Chloro-5-nitrobenzyl alcohol (1.0 eq), 2-Chloropyrazine (1.2 eq), Potassium tert-butoxide (KOtBu, 1.5 eq) or Sodium Hydride (NaH).
- **Solvent:** Anhydrous THF or DMF.
- **Procedure:**
 - Dissolve 2-Chloro-5-nitrobenzyl alcohol in THF at 0°C.
 - Add base (KOtBu) portion-wise to generate the alkoxide. Stir for 30 min.
 - Add 2-Chloropyrazine dropwise.
 - Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.
 - **Workup:** Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.
 - **Intermediate:** 2-((2-chloro-5-nitrobenzyl)oxy)pyrazine.

Step 2: Nitro Reduction

- **Reagents:** Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).
- **Solvent:** Ethanol/Water (4:1).
- **Procedure:**
 - Suspend the nitro intermediate in EtOH/H₂O.

- Add Fe powder and NH₄Cl.
- Heat to reflux (80°C) for 2–4 hours.
- Filtration: Filter hot through Celite to remove iron residues.
- Isolation: Concentrate filtrate, neutralize with NaHCO₃, extract with DCM.
- Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM/MeOH).

Visualization: Synthetic Workflow



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Figure 1: Two-step synthetic pathway via the nitro-precursor to ensure regioselectivity.

Role in Drug Discovery

This intermediate is a "privileged scaffold" modifier. The pyrazin-2-yloxy motif acts as a hydrogen bond acceptor and a lipophilic spacer.

- Kinase Binding: The aniline NH₂ typically forms a critical hydrogen bond with the hinge region (e.g., Met793 in EGFR or similar residues in c-Met).
- Solvent Interaction: The pyrazine ether tail extends towards the solvent front, improving solubility and metabolic stability compared to a simple phenyl ether.
- SAR Implications: Substitution of the pyrazine ring (e.g., with methyl or amino groups) allows fine-tuning of potency and selectivity profiles against resistance mutations (e.g., T790M).

Analytical Characterization (QC)

To ensure the integrity of the intermediate for downstream API synthesis, the following specifications must be met:

Test	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/H ₂ O + 0.1% TFA)	≥ 98.0% (Area %)
Identity	¹ H-NMR (DMSO-d ₆)	Consistent with structure. δ ~5.20 (s, 2H, O-CH ₂), ~8.0-8.5 (Pyrazine H)
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 236.1 ± 0.5 Da
Residual Solvents	GC-HS	THF < 720 ppm, EtOH < 5000 ppm
Water Content	Karl Fischer	≤ 0.5% w/w

Self-Validating Protocol:

- NMR Check: Look for the characteristic singlet of the benzylic methylene protons (-CH₂-O-) around 5.2–5.3 ppm. If this peak is split or shifted, check for incomplete reaction or N-alkylation byproducts.

Safety & Handling

- Hazards: As an aniline derivative, this compound is potentially toxic if inhaled, swallowed, or absorbed through the skin. It may cause methemoglobinemia.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine. Protect from light.
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

- Precursor Identity: 5-Amino-2-chlorobenzyl alcohol (CAS 89951-56-4).^{[1][2][3][4][5]} Sigma-Aldrich / PubChem.^[6] [Link](#)
- Synthetic Methodology: "Synthesis of quinazoline derivatives for use against cancer." (Discussion of 4-chloro-3-hydroxymethylaniline intermediates). Google Patents US20090036474A1. [Link](#)
- Pyrazine Ether Chemistry: "P2X7 modulators and synthesis of pyrazin-2-yl ethers." Google Patents US20140275096A1. [Link](#)

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